(3-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-4-yl)methanone
Description
Properties
IUPAC Name |
[3-(aminomethyl)piperidin-1-yl]-(2-chloropyridin-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c13-11-6-10(3-4-15-11)12(17)16-5-1-2-9(7-14)8-16/h3-4,6,9H,1-2,5,7-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POFJKDUKCIJJHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=NC=C2)Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to target proteins such as the serine/threonine-protein kinase chk1 and Tryptase beta-2. These proteins play crucial roles in cell cycle regulation and immune response, respectively.
Biological Activity
The compound (3-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-4-yl)methanone , also known as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
- Molecular Formula : C12H16ClN3O
- Molecular Weight : 253.73 g/mol
- CAS Number : 187543-73-3
- IUPAC Name : [4-(aminomethyl)piperidin-1-yl]-(2-chloropyridin-3-yl)methanone
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular signaling pathways, thereby modulating their activity and affecting cellular processes such as apoptosis and proliferation.
- Receptor Modulation : The compound potentially interacts with neurotransmitter receptors, influencing neurochemical pathways relevant to mood regulation and cognitive functions.
Anticancer Properties
Recent studies have highlighted the cytotoxic effects of piperidine derivatives on various cancer cell lines. For instance, related compounds have demonstrated significant antiproliferative effects against breast, pancreatic, and colon cancer cells, inducing apoptosis through mechanisms such as:
- Reactive Oxygen Species (ROS) Accumulation : Increased ROS levels lead to mitochondrial depolarization and activation of caspases, promoting programmed cell death .
- Cell Cycle Arrest : The compound has been shown to alter the cell cycle in sensitive cancer cell lines, leading to increased sub-G0/G1 populations indicative of apoptosis .
Antimicrobial Activity
Compounds structurally related to this compound have exhibited antibacterial and antifungal properties. These activities are often linked to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways within pathogens.
Comparative Studies
A comparison with other piperidine derivatives reveals unique aspects of this compound:
| Compound | Biological Activity | Mechanism |
|---|---|---|
| Compound A | Anticancer | Induces apoptosis via ROS accumulation |
| Compound B | Antimicrobial | Disrupts cell membrane integrity |
| This compound | Anticancer, Antimicrobial | Enzyme inhibition and receptor modulation |
Case Studies
- Piperidone Derivatives : A study on two novel piperidone compounds demonstrated their ability to induce apoptosis in leukemia and lymphoma cell lines. These compounds exhibited cytotoxicity in low micromolar concentrations, suggesting that similar mechanisms may apply to this compound .
- Structure Activity Relationship (SAR) : Research into SAR has shown that modifications on the piperidine ring significantly affect biological activity. For instance, substituents that enhance lipophilicity tend to improve receptor binding affinity and potency against cancer cells .
Scientific Research Applications
Scientific Research Applications
The applications of (3-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-4-yl)methanone span several fields:
Medicinal Chemistry
- Drug Development : This compound is investigated for its potential as a therapeutic agent due to its ability to inhibit various enzymes involved in key signaling pathways, such as the PI3K-AKT-mTOR pathway, which is crucial in cancer biology .
- Cancer Research : Preliminary studies suggest that it may serve as an effective inhibitor for specific cancer-related targets, including serine/threonine-protein kinase Chk1, thereby influencing cell cycle regulation and apoptosis .
Biochemical Studies
- Enzyme Inhibition Studies : The compound has been shown to interact with enzymes like LSD1 (lysine-specific demethylase 1), which plays a role in gene expression regulation. Inhibition of LSD1 has implications for cancer treatment .
- Cell Signaling Pathways : Research indicates that it can modulate cellular processes through its interaction with various receptors and enzymes, affecting metabolic pathways and gene expression .
Industrial Applications
- Pharmaceutical Manufacturing : Due to its versatile reactivity, this compound is used in the synthesis of more complex pharmaceutical agents, contributing to the development of new medications targeting various diseases .
Case Study 1: Inhibition of Chk1
Research has demonstrated that compounds similar to this compound effectively inhibit Chk1 activity. This inhibition leads to increased sensitivity of cancer cells to DNA-damaging agents, suggesting potential use in combination therapies for cancer treatment .
Case Study 2: LSD1 Inhibition
Another study focused on the structural analogs of this compound showed promising results as LSD1 inhibitors. These inhibitors were found to restore normal gene expression patterns in cancer cells by preventing the demethylation of histones, thereby highlighting their therapeutic potential in epigenetic modulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on variations in the heterocyclic core, substituents, or halogen placement. Below is a comparative analysis with key examples from recent literature:
Table 1: Structural and Functional Comparison
Key Findings
Heterocyclic Core Influence :
- The piperidine-pyridine hybrid in the target compound contrasts with the pyridine dimer in ’s analog, which features dual pyridine rings linked via a chlorinated phenyl group. The dimer’s rigid structure enhances target selectivity but reduces metabolic stability compared to the more flexible piperidine-based compound .
- Pyrrolopyridine derivatives (e.g., in ) exhibit stronger kinase inhibition due to planar aromatic systems but suffer from higher cytotoxicity .
Substituent Effects: The 2-chloropyridine group in the target compound is critical for halogen bonding with target proteins, similar to analogs in and . However, substitution at the 4-position (vs. 3- or 5-positions in other compounds) may alter binding pocket interactions .
Bioactivity Trends: Compounds with chlorinated pyridines (e.g., and ) show consistent activity in CNS and oncology targets, but the target compound’s piperidine core may favor blood-brain barrier penetration over pyrrolopyridine-based molecules . Morpholine-containing analogs () demonstrate superior kinase inhibition but lack the aminomethyl group’s protonation capacity, which is critical for pH-dependent cellular uptake .
Q & A
Q. What are the recommended synthetic routes for (3-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-4-yl)methanone?
The compound can be synthesized via coupling reactions between aminomethylpiperidine derivatives and 2-chloropyridine-4-carboxylic acid. A common method involves using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane (DCM) with DIPEA (N,N-diisopropylethylamine) as a base, achieving yields of 70–95% under room temperature conditions . Optimization may require adjusting stoichiometry, reaction time, or purification via column chromatography.
Q. What safety protocols should be followed during handling and storage?
Referencing safety data sheets (SDS) for structurally similar piperidine derivatives, researchers must:
- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact .
- Store the compound in a cool, dry environment (<25°C) in inert containers (e.g., amber glass) to prevent degradation .
- Avoid exposure to incompatible materials like strong oxidizers or acids, which may trigger hazardous reactions .
Q. How can the compound’s purity and identity be validated?
Analytical methods include:
- HPLC (≥95% purity threshold) with UV detection .
- Mass spectrometry (MS) for molecular weight confirmation (expected [M+H]+ = ~294.2) .
- 1H/13C NMR to verify structural integrity, focusing on characteristic peaks for the 2-chloropyridine (δ ~8.3 ppm) and piperidine (δ ~3.0–3.5 ppm) moieties .
Advanced Research Questions
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Solubility enhancement : Use co-solvents (e.g., DMSO:PBS mixtures) or formulate as a hydrochloride salt, as seen in related dihydrochloride derivatives .
- Metabolic stability : Introduce fluorine substituents or modify the aminomethyl group to reduce cytochrome P450-mediated degradation .
- Bioavailability : Employ prodrug strategies, such as esterification of the piperidine amine, to improve membrane permeability .
Q. How can computational modeling predict binding affinity to target receptors?
Molecular dynamics (MD) simulations and docking studies (e.g., using AutoDock Vina) can model interactions with receptors like metabotropic glutamate receptors (mGluR5). Focus on:
Q. How to resolve contradictions in reported biological activity data?
Discrepancies may arise from:
- Assay variability : Standardize protocols (e.g., cell lines, incubation times) across labs. For example, mGluR5 activity assays should use consistent transfection methods .
- Stereochemical effects : Enantiomeric purity (e.g., R vs. S configurations) significantly impacts activity. Use chiral chromatography or asymmetric synthesis to isolate active forms .
- Metabolite interference : Conduct LC-MS/MS to identify bioactive metabolites that may confound results .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
